molecular formula C17H15N3O9S3 B14596714 6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid CAS No. 61093-41-2

6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid

Cat. No.: B14596714
CAS No.: 61093-41-2
M. Wt: 501.5 g/mol
InChI Key: UBFOMMLDANAJMI-UHFFFAOYSA-N
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Description

6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid is a complex organic compound characterized by its azo group (-N=N-) linking a naphthalene ring to a phenyl ring. This compound is known for its vibrant color properties, making it a significant component in dye and pigment industries. Its molecular structure includes multiple sulfonic acid groups, enhancing its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. Subsequently, aniline derivatives undergo diazotization using sodium nitrite and hydrochloric acid under cold conditions to form diazonium salts. These salts then react with the sulfonated naphthalene under alkaline conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid finds applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with cellular components .

Properties

CAS No.

61093-41-2

Molecular Formula

C17H15N3O9S3

Molecular Weight

501.5 g/mol

IUPAC Name

6-[[4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C17H15N3O9S3/c21-30(22,23)10-18-12-1-3-13(4-2-12)19-20-14-5-6-16-11(7-14)8-15(31(24,25)26)9-17(16)32(27,28)29/h1-9,18H,10H2,(H,21,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

UBFOMMLDANAJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)O)N=NC2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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